

In-Depth Technical Guide: 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

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Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3

Cat. No.: B562783

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3**, a deuterated building block of significant interest in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of isotopically labeled pharmaceuticals, most notably 13-cis-Acitreten-d3. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent use, and contextualizes its application within the broader landscape of retinoid drug development.

Chemical and Physical Properties

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a stable, isotopically labeled organic compound. The incorporation of deuterium at the methoxy group provides a valuable tool for metabolic studies and pharmacokinetic analysis of its derivatives. While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog provide a reasonable approximation.

Table 1: Physical and Chemical Properties of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** and its Non-deuterated Analog

Property	4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3	4-Methoxy-2,3,6-trimethylbenzyl Bromide (Non-deuterated)
CAS Number	1189693-80-8[1][2]	69877-88-9
Molecular Formula	C ₁₁ H ₁₂ D ₃ BrO[1]	C ₁₁ H ₁₅ BrO
Molecular Weight	246.16 g/mol [1]	243.14 g/mol
Appearance	Not specified	Oil
Boiling Point	Not specified	305.3 ± 37.0 °C (Predicted)
Density	Not specified	1.267 ± 0.06 g/cm ³ (Predicted)
Solubility	Not specified	Soluble in Chloroform, Dichloromethane, Tetrahydrofuran

Experimental Protocols

Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

A plausible synthetic route to **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** involves the bromination of the corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3. The following protocol is adapted from established methods for the synthesis of similar benzyl bromides.

Materials:

- 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM), anhydrous

- Diethyl ether
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d₃ in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add carbon tetrabromide to the solution, followed by the portion-wise addition of triphenylphosphine, while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Resuspend the residue in a minimal amount of diethyl ether and filter to remove the triphenylphosphine oxide byproduct.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/diethyl ether gradient.
- Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d₃**.

Synthesis of (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d₃

This phosphonium salt is the direct precursor to the Wittig reagent used in the synthesis of 13-cis-Acitreten-d₃.

Materials:

- **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3**

- Triphenylphosphine (PPh_3)

- Toluene, anhydrous

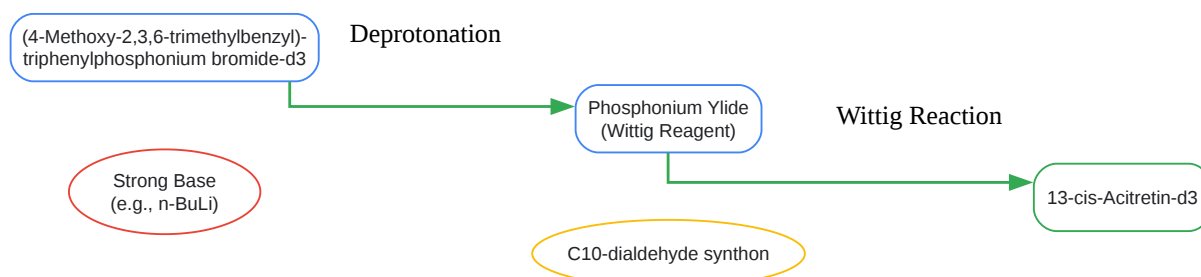
Procedure:

- In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** in anhydrous toluene.
- Add an equimolar amount of triphenylphosphine to the solution.
- Heat the reaction mixture to reflux and maintain for 12-18 hours, during which a precipitate will form.
- Cool the mixture to room temperature and collect the solid product by filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to yield (4-Methoxy-2,3,6-trimethylbenzyl)-triphenylphosphonium bromide-d3 as a white solid.

Wittig Reaction for the Synthesis of 13-cis-Acitreten-d3 (Illustrative)

The phosphonium salt is converted to an ylide, which then reacts with a suitable aldehyde to form the alkene backbone of acitreten.

Conceptual Workflow:



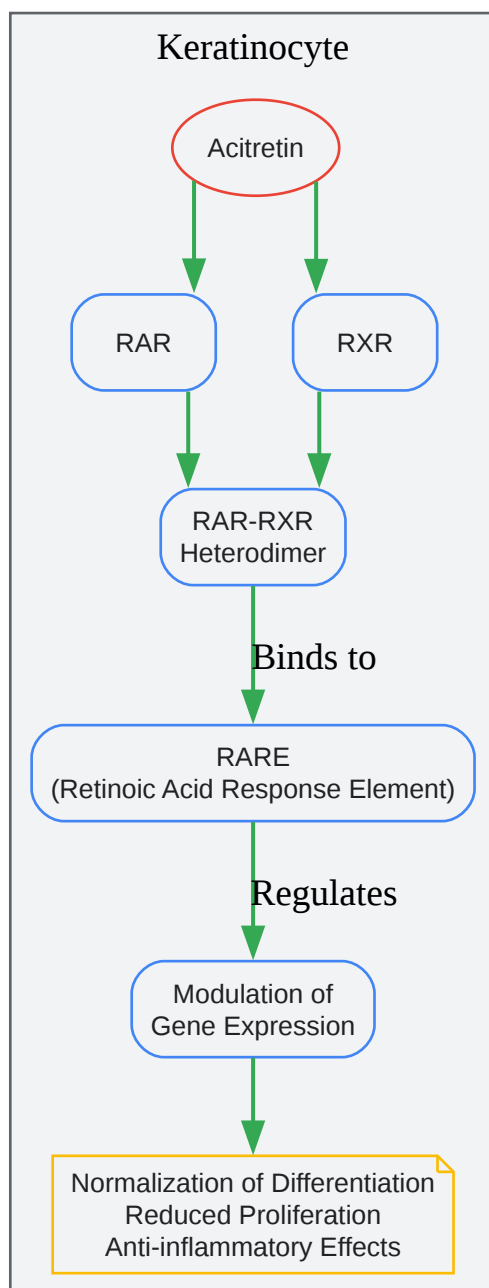
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Figure 1: Conceptual workflow for the synthesis of 13-cis-Acitreten-d3 via a Wittig reaction.

Biological Context: Acitretin Signaling Pathway

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a precursor to 13-cis-Acitreten-d3. Acitretin, a second-generation retinoid, is a systemic treatment for severe psoriasis. Its mechanism of action involves the modulation of gene expression through nuclear retinoid receptors.

Acitretin and its active metabolite, cis-acitretin, bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of keratinocyte growth and a reduction in the inflammatory response characteristic of psoriasis.



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Figure 2: Simplified signaling pathway of Acitretin in a keratinocyte.

Analytical Data

Specific analytical data such as ^1H NMR, ^{13}C NMR, and mass spectra for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** are not readily available in the public domain. Researchers are

advised to acquire these data upon synthesis or purchase of the compound. For the non-deuterated analog, 4-methoxybenzyl bromide, mass spectral data shows characteristic peaks at m/z 202 and 200, corresponding to the bromine isotopes, and a base peak at m/z 121, corresponding to the methoxybenzyl cation.[3]

Applications in Drug Development

The primary application of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is as a key intermediate in the synthesis of 13-cis-Acitreten-d3.[4] Isotopically labeled compounds are invaluable in drug development for:

- Pharmacokinetic (PK) studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without interference from endogenous levels of related compounds.
- Metabolite identification: To distinguish between the administered drug and its metabolites in complex biological matrices.
- Bioavailability studies: To accurately quantify the amount of drug that reaches systemic circulation.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a specialized chemical intermediate with a critical role in the synthesis of isotopically labeled retinoids for research and development. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for professionals in the pharmaceutical and life sciences sectors. Further experimental investigation is warranted to fully characterize the physical and spectral properties of this deuterated compound.

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